Diphenyl(p-tolyl)phosphine

Catalog No.
S1510941
CAS No.
1031-93-2
M.F
C19H17P
M. Wt
276.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenyl(p-tolyl)phosphine

CAS Number

1031-93-2

Product Name

Diphenyl(p-tolyl)phosphine

IUPAC Name

(4-methylphenyl)-diphenylphosphane

Molecular Formula

C19H17P

Molecular Weight

276.3 g/mol

InChI

InChI=1S/C19H17P/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3

InChI Key

QJIMTLTYXBDJFC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Catalyst Ligand in Cross-Coupling Reactions:

Diphenyl(p-tolyl)phosphine serves as a crucial ligand for transition metals in numerous cross-coupling reactions, forming the cornerstone of modern organic synthesis. These reactions couple two organic fragments to form a new carbon-carbon bond.

This compound is particularly effective in various named cross-coupling reactions, including:

  • Buchwald-Hartwig coupling: Formation of carbon-carbon and carbon-heteroatom bonds using palladium catalysts .
  • Suzuki-Miyaura coupling: Efficient formation of carbon-carbon bonds between aryl/vinyl boronic acids and aryl/vinyl halides using palladium catalysts .
  • Stille coupling: Formation of carbon-carbon bonds using organostannane reagents and palladium catalysts .
  • Sonogashira coupling: Formation of carbon-carbon bonds between terminal alkynes and aryl/vinyl halides using palladium catalysts .
  • Negishi coupling: Formation of carbon-carbon bonds between organozinc reagents and aryl/vinyl halides using palladium catalysts .
  • Heck coupling: Formation of carbon-carbon bonds between alkenes and aryl/vinyl halides using palladium catalysts .
  • Hiyama coupling: Formation of carbon-carbon bonds between organosilanes and aryl/vinyl halides using palladium catalysts .

The electron-donating properties of diphenyl(p-tolyl)phosphine contribute to its effectiveness in these reactions by facilitating the formation of stable and active metal complexes, ultimately leading to efficient and selective bond formation.

Beyond Cross-Coupling Reactions:

Diphenyl(p-tolyl)phosphine finds applications beyond cross-coupling reactions:

  • Three-component cyclization: This approach involves the formation of cyclic compounds from three starting materials in a single reaction step. Diphenyl(p-tolyl)phosphine acts as a ligand in the catalyst system for this transformation .
  • Probing Coordination Ability: Researchers use diphenyl(p-tolyl)phosphine to investigate the coordination properties of metal centers in newly synthesized complexes .
  • Chelation-assisted Hydroacylation: This reaction involves the addition of a hydrogen atom and an acyl group (RCO-) across a double bond. Diphenyl(p-tolyl)phosphine forms part of the catalyst system for this transformation .

XLogP3

5

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1031-93-2

Dates

Modify: 2023-08-15

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